molecular formula C15H17N5O4 B2915024 ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate CAS No. 2319839-46-6

ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate

Cat. No.: B2915024
CAS No.: 2319839-46-6
M. Wt: 331.332
InChI Key: MIZDNTRVDDUHKO-UHFFFAOYSA-N
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Description

Ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate is a complex organic compound featuring a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . The pyridine ring can be introduced through a coupling reaction, and the final esterification step involves the reaction of the intermediate with ethyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a different heterocyclic compound.

Scientific Research Applications

Ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{N’-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyridine-containing molecules. Examples include:

  • 2-(1,2,4-Oxadiazol-5-yl)anilines
  • Pyridine-2-carboxylic acid derivatives

Properties

IUPAC Name

ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-2-23-12(22)8-11(21)18-19-14-10(4-3-7-16-14)15-17-13(20-24-15)9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3,(H,16,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZDNTRVDDUHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NNC1=C(C=CC=N1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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